molecular formula C7H6ClN3O2S B1425974 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride CAS No. 1033464-75-3

2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

Cat. No. B1425974
M. Wt: 231.66 g/mol
InChI Key: QZQHYAJAYCBGFU-UHFFFAOYSA-N
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Description

“2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride” is a chemical compound with the CAS Number: 1033464-75-3 . It is commonly used as a UV absorber or stabilizer in polymers, coatings, adhesives, intraocular lenses, and other materials to protect them from the harmful effects of UV radiation .


Synthesis Analysis

The synthesis of “2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride” is not widely documented in the literature. .


Molecular Structure Analysis

The molecular structure of “2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride” is represented by the Inchi Code: 1S/C7H6ClN3O2S/c1-11-9-5-3-2-4-6 (7 (5)10-11)14 (8,12)13/h2-4H,1H3 . The molecular weight of the compound is 231.66 .


Physical And Chemical Properties Analysis

The physical form of “2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride” is a solid . It has a molecular weight of 231.66 . The storage temperature is room temperature .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : Wright (1968) demonstrated the use of o-benzoylbenzenesulfonyl chlorides in the preparation of various heterocyclic compounds, highlighting their role in organic synthesis (Wright, 1968).

  • Friedel-Crafts Sulfonylation : Nara, Harjani, and Salunkhe (2001) explored the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids in Friedel-Crafts sulfonylation reactions, which could be relevant for the synthesis of sulfone derivatives, including those derived from 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride (Nara, Harjani, & Salunkhe, 2001).

  • Corrosion Inhibition Studies : Frignani et al. (1999) investigated the use of 1,2,3-benzotriazole derivatives, including alkylated forms, as corrosion inhibitors for copper, which is relevant for materials science and engineering (Frignani, Tommesani, Brunoro, Monticelli, & Fogagnolo, 1999).

  • Synthesis of Sulfamidotriazobenzenes : Katritzky et al. (2007) demonstrated the synthesis of o-sulfamidotriazobenzenes using 1,1'-sulfonylbis(benzotriazole), indicating its potential in the synthesis of novel organic compounds (Katritzky, Khelashvili, Le, Mohapatra, & Steel, 2007).

  • Activation of Carboxylic Acids : Katritzky et al. (1992) explored a novel approach to activate carboxylic acids using sulfonyl derivatives of benzotriazole, which could include 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride (Katritzky, Shobana, Pernak, Afridi, & Fan, 1992).

  • Synthesis of Azirines : Katritzky et al. (2003) described the synthesis of 2H-azirines from benzotriazole derivatives, demonstrating the utility of these compounds in creating novel heterocycles (Katritzky, Wang, Wilkerson, & Yang, 2003).

Safety And Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H314 and H335 . This indicates that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335).

properties

IUPAC Name

2-methylbenzotriazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O2S/c1-11-9-5-3-2-4-6(7(5)10-11)14(8,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQHYAJAYCBGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C2C=CC=C(C2=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride

CAS RN

1033464-75-3
Record name 2-methyl-2H-benzo[d][1,2,3]triazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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